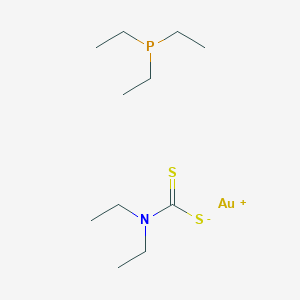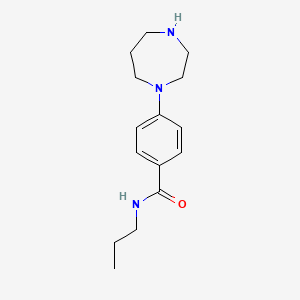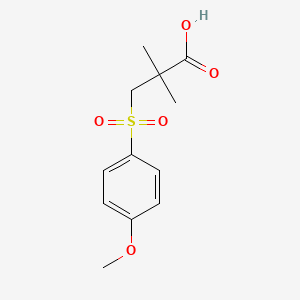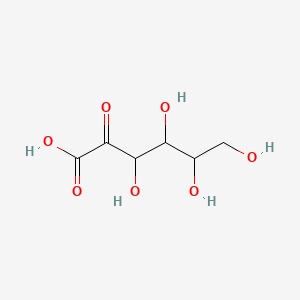
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is a coordination compound that features a gold ion coordinated with N,N-diethylcarbamodithioate and triethylphosphane ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;gold(1+);triethylphosphane typically involves the reaction of gold(1+) salts with N,N-diethylcarbamodithioate and triethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The gold(1+) salt, such as gold chloride, is dissolved in a suitable solvent, and then N,N-diethylcarbamodithioate and triethylphosphane are added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(3+) complexes, while reduction may produce gold(0) species .
Applications De Recherche Scientifique
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N,N-diethylcarbamodithioate;gold(1+)triethylphosphane involves its interaction with molecular targets through coordination chemistry. The gold ion can form strong bonds with sulfur and nitrogen atoms in biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylgold(III) diethyldithiocarbamate: Similar in structure but with different ligands and oxidation state.
Sodium diethyldithiocarbamate trihydrate: A related compound with sodium instead of gold.
Uniqueness
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is unique due to the presence of both N,N-diethylcarbamodithioate and triethylphosphane ligands coordinated to a gold ion.
Propriétés
Formule moléculaire |
C11H25AuNPS2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
Clé InChI |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)










